2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

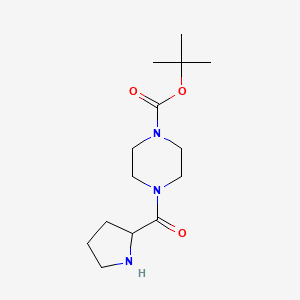

The molecular formula of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride is C8H14ClN3O2 . The molecular weight is 219.67 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride are not fully known. The available data does not provide information on its density, boiling point, melting point, or flash point .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- Divergent Cyclizations: The compound has been studied for its unique behavior in chemical reactions, particularly in divergent cyclizations. For example, 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids have been observed to undergo unexpected reactions forming a variety of bicyclic heterocycles under controlled conditions, emphasizing the compound's utility in creating diverse molecular structures (Smyth et al., 2007).

Metal Ion Binding and Complex Formation

- Metal Ion Binding Sites: The compound forms ATCUN-like metal ion binding sites when condensed with dipeptides. This highlights its potential in synthesizing derivatives with specific metal-binding properties, useful in various chemical and biological applications (Boa et al., 2005).

Molecular Interaction and Inhibition Studies

- Molecular Docking Studies: The compound has been used in molecular docking studies to investigate binding interactions with biological receptors, providing insights into its potential inhibitory actions. This is significant in drug design and pharmacological research (Nayak & Poojary, 2019).

Synthesis of Complex Molecular Structures

Regioselective Synthesis

The compound is involved in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating its role in creating structurally complex and specific molecules, which can have various scientific applications (Martins et al., 2009).

Unique Reaction Pathways

It has been observed to undergo novel rearrangement reactions, providing an avenue for synthesizing distinct molecular compounds, which is crucial in organic chemistry and material science research (Koga, Hirobe & Okamoto, 1976).

Coordination Chemistry and Crystal Engineering

Crystal Engineering

The compound's derivatives are used in the synthesis of coordination polymers and complexes, showcasing its significance in the field of crystal engineering and materials science (Radi et al., 2017).

Cobalt and Copper Coordination

It plays a crucial role in selective coordination with cobalt(II) and copper(II) ions, indicating its potential applications in the development of metal-organic frameworks and catalysis (Hadda et al., 2007).

Miscellaneous Applications

- Unexpected Multi-Component Reactions: The compound is involved in unexpected multi-component reactions, highlighting its potential in synthetic organic chemistry for creating diverse molecular entities (Xiao, Lei & Hu, 2011).

Mécanisme D'action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket (active site) of the leishmania major .

Mode of Action

Based on the molecular simulation study of a related compound, it is suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .

Result of Action

A related compound has shown potent in vitro antipromastigote activity , suggesting potential antiparasitic effects. More research is needed to fully understand the molecular and cellular effects of this compound.

Propriétés

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;;/h7H,9H2,1-3H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZWHWHGDRYAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)

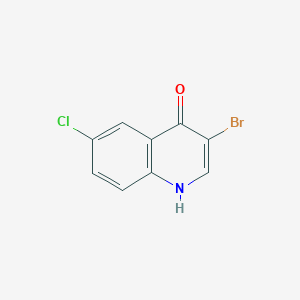

![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)

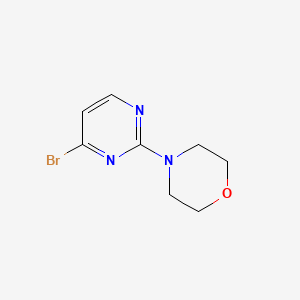

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

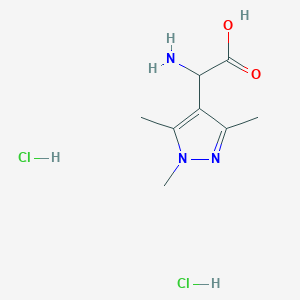

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)